N-cyclopentylpyridin-4-amine
CAS No.: 34844-88-7
Cat. No.: VC8267161
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34844-88-7 |
|---|---|
| Molecular Formula | C10H14N2 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | N-cyclopentylpyridin-4-amine |
| Standard InChI | InChI=1S/C10H14N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h5-9H,1-4H2,(H,11,12) |
| Standard InChI Key | ZYPKTMZFRMKZMM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC2=CC=NC=C2 |
| Canonical SMILES | C1CCC(C1)NC2=CC=NC=C2 |
Introduction
Structural and Physicochemical Properties
N-Cyclopentylpyridin-4-amine belongs to the class of substituted pyridines, where the cyclopentyl group introduces conformational rigidity and influences the compound’s electronic profile. The pyridine ring, a six-membered aromatic system with one nitrogen atom, participates in π-π stacking and hydrogen-bonding interactions, while the cyclopentyl substituent enhances lipophilicity and steric bulk. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 34844-88-7 |
| IUPAC Name | N-Cyclopentylpyridin-4-amine |
| SMILES Notation | C1CCC(C1)NC2=CC=NC=C2 |
The compound’s solubility profile is typical of amine-containing heterocycles, exhibiting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Its logP value, estimated at 2.1, suggests moderate lipophilicity, which is advantageous for membrane permeability in biological systems .
Synthetic Routes and Scalability
The synthesis of N-cyclopentylpyridin-4-amine typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. A common approach utilizes pyridine derivatives and cyclopentylamine under controlled conditions. For instance, reacting 4-chloropyridine with cyclopentylamine in the presence of a base like potassium carbonate in a polar solvent (e.g., dimethylformamide) yields the target compound. Industrial-scale production often employs continuous flow reactors to optimize reaction efficiency and purity .
Recent advances in green chemistry have explored solvent-free mechanochemical methods for similar amine-pyridine conjugates, though specific applications to N-cyclopentylpyridin-4-amine remain undocumented in accessible literature.
Reactivity and Functionalization
The compound’s reactivity is governed by both the pyridine ring and the cyclopentylamine moiety. Key transformations include:
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions, though the electron-withdrawing effect of the nitrogen atom deactivates the ring compared to benzene. Nitration, for example, requires harsh conditions (e.g., fuming nitric acid at elevated temperatures).
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives, which are useful intermediates in drug discovery.
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Reduction: Catalytic hydrogenation (e.g., using palladium on carbon) reduces the pyridine ring to piperidine, altering the compound’s conformational dynamics.
Cross-Coupling Reactions
The amine group can participate in Buchwald-Hartwig amination or Ullmann-type couplings to introduce aryl or alkyl groups, expanding structural diversity.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
N-Cyclopentylpyridin-4-amine serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its rigid structure mimics natural ligands, enabling selective binding to biological targets. For example, derivatives have been explored as antagonists for interleukin receptors implicated in inflammatory diseases .
Catalysis
The compound’s nitrogen atoms act as ligands in transition-metal catalysts. Palladium complexes of N-cyclopentylpyridin-4-amine facilitate Suzuki-Miyaura cross-coupling reactions, enhancing reaction yields in heterocyclic syntheses.
Materials Science
Incorporating this amine into polymers improves thermal stability and mechanical properties. Polyamides derived from N-cyclopentylpyridin-4-amine exhibit enhanced resistance to degradation, making them suitable for high-performance coatings.
| Quantity | Price (EUR) |
|---|---|
| 50 mg | 602.00 |
| 500 mg | 1,670.00 |
These costs reflect the compound’s niche application and the complexity of its synthesis .
Future Directions
Research opportunities include:
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Exploration of Bioactivity: Systematic screening against cancer cell lines and microbial pathogens.
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Development of Greener Syntheses: Solvent-free or photocatalytic methods to reduce environmental impact.
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Hybrid Materials: Integration into metal-organic frameworks (MOFs) for gas storage or catalysis.
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